Cas no 1217501-08-0 ([4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid)
![[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid structure](https://www.kuujia.com/scimg/cas/1217501-08-0x500.png)
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
- (4-(1-(Methoxycarbonyl)cyclopropyl)-phenyl)boronic acid
- 4-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid
- [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid
- 4-[1-(Methoxycarbonyl)cyclopropyl]phenylboronic acid
- {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid
- HVUPAWWRAWWJMH-UHFFFAOYSA-N
- OR360328
- AX8220476
- Z8465
- ST24020459
- [4-(1-methoxycarbonylcyclopropyl)phen
- F20092
- AKOS015852304
- (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronicacid
- C11H13BO4
- DA-23059
- DTXSID60675253
- DS-18003
- EN300-264521
- CS-0030589
- 1217501-08-0
- SCHEMBL12989332
- MFCD12546570
- Cyclopropanecarboxylic acid, 1-(4-boronophenyl)-, 1-methyl ester
-
- MDL: MFCD12546570
- Inchi: 1S/C11H13BO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5,14-15H,6-7H2,1H3
- InChI Key: HVUPAWWRAWWJMH-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C(C1(C2C([H])=C([H])C(B(O[H])O[H])=C([H])C=2[H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 220.09100
- Monoisotopic Mass: 220.0906891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8
Experimental Properties
- PSA: 66.76000
- LogP: -0.42900
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid Security Information
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM136467-250mg |
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid |
1217501-08-0 | 95%+ | 250mg |
$64 | 2023-03-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069970-250mg |
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid |
1217501-08-0 | 98% | 250mg |
¥296.00 | 2024-08-09 | |
Enamine | EN300-264521-0.05g |
{4-[1-(methoxycarbonyl)cyclopropyl]phenyl}boronic acid |
1217501-08-0 | 95% | 0.05g |
$359.0 | 2024-06-18 | |
Enamine | EN300-264521-0.1g |
{4-[1-(methoxycarbonyl)cyclopropyl]phenyl}boronic acid |
1217501-08-0 | 95% | 0.1g |
$376.0 | 2024-06-18 | |
TRC | M329178-100mg |
4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid |
1217501-08-0 | 100mg |
$150.00 | 2023-05-17 | ||
Chemenu | CM136467-10g |
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid |
1217501-08-0 | 95+% | 10g |
$1289 | 2022-06-14 | |
TRC | M329178-25mg |
4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid |
1217501-08-0 | 25mg |
$69.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M180275-100mg |
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid |
1217501-08-0 | 97% | 100mg |
¥199.90 | 2023-09-01 | |
Chemenu | CM136467-250mg |
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid |
1217501-08-0 | 95+% | 250mg |
$63 | 2021-08-05 | |
Chemenu | CM136467-5g |
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid |
1217501-08-0 | 95+% | 5g |
$721 | 2021-08-05 |
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
Additional information on [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid
Introduction to [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic Acid (CAS No. 1217501-08-0)
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1217501-08-0, features a unique structural framework that combines a phenyl ring with a cyclopropyl moiety, further functionalized by a methoxycarbonyl group and a boronic acid moiety. The presence of these distinct functional groups imparts [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid with remarkable chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The boronic acid component of this compound is particularly noteworthy, as boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an indispensable tool for constructing complex molecular architectures. The methoxycarbonyl group, on the other hand, provides an additional layer of reactivity, enabling further functionalization through esterification or transesterification reactions. Together, these features make [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid a versatile building block for the development of novel pharmaceuticals and advanced materials.
Recent advancements in the field of medicinal chemistry have highlighted the importance of boronic acid derivatives in drug discovery. For instance, boron-containing compounds have been investigated for their potential as anticancer agents due to their ability to interfere with critical biological pathways. The cyclopropyl ring in [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid adds another dimension of complexity, as cyclopropanes are known to enhance the metabolic stability and bioavailability of therapeutic molecules. This structural motif has been successfully incorporated into various drug candidates, demonstrating its potential in improving pharmacokinetic profiles.
In addition to its pharmaceutical applications, [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid has shown promise in materials science. Boronic acids are widely used in the development of smart materials, such as self-healing polymers and stimuli-responsive hydrogels. The unique reactivity of the boronic acid group allows for the creation of dynamic covalent bonds, which can be tailored to respond to specific environmental stimuli. This property has been exploited in the design of advanced coatings and adhesives that can adapt to changing conditions, offering new possibilities for industrial applications.
The synthesis of [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. One common synthetic route begins with the reaction of cyclopropylmethyl bromide with phenol under basic conditions to form 4-cyclopropylphenol. This intermediate is then protected with a methoxycarbonyl group using dimethyl carbonate and a catalytic amount of an organolithium reagent. Subsequent bromination followed by palladium-catalyzed borylation completes the synthesis. Each step must be carefully monitored to avoid side reactions and ensure the desired product is obtained.
Recent studies have also explored the use of [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid in catalysis. The boronic acid group can act as a ligand for transition metals, facilitating various transformations such as hydrofunctionalization and oxidation reactions. This capability has been leveraged in the development of novel catalysts for green chemistry applications, where traditional methods often require harsh conditions or toxic reagents. By utilizing [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid as a ligand, researchers have been able to achieve similar results under milder conditions, thereby reducing environmental impact.
The growing interest in sustainable chemistry has also driven innovation in the use of [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid. Researchers are increasingly exploring biocatalytic methods for synthesizing boronic acids, which can offer higher selectivity and lower energy consumption compared to traditional synthetic routes. Enzymes such as cytochrome P450 monooxygenases have been successfully employed to introduce functional groups into boronic acid derivatives without generating harmful byproducts. This approach aligns with the broader goal of developing greener chemical processes that minimize waste and reduce environmental footprint.
In conclusion, [4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid (CAS No. 1217501-08-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an excellent intermediate for constructing complex molecules through cross-coupling reactions and other synthetic methodologies. The recent advancements in biocatalysis and sustainable chemistry further highlight its importance as a building block for innovative applications. As research continues to uncover new uses for this compound, its impact on science and industry is likely to grow even further.
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